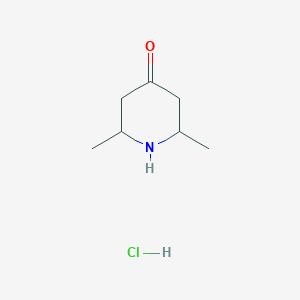

2,6-Dimethylpiperidin-4-one hydrochloride

Description

The exact mass of the compound 2,6-Dimethylpiperidin-4-one hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,6-Dimethylpiperidin-4-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethylpiperidin-4-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dimethylpiperidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-5-3-7(9)4-6(2)8-5;/h5-6,8H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNMAFCFQYPWAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(N1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704481 | |

| Record name | 2,6-Dimethylpiperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005397-62-5 | |

| Record name | 2,6-Dimethylpiperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylpiperidin-4-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,6-Dimethylpiperidin-4-one Hydrochloride

Abstract

The 2,6-dimethylpiperidin-4-one scaffold is a cornerstone in medicinal chemistry, serving as a versatile intermediate for a wide array of pharmacologically active compounds.[1][2] Its synthesis is a critical process, demanding a deep understanding of reaction dynamics, stereochemical control, and practical laboratory considerations. This guide provides an in-depth exploration of the predominant synthesis mechanism for 2,6-dimethylpiperidin-4-one hydrochloride, focusing on the classic multicomponent Petrenko-Kritschenko piperidone synthesis, often executed as a modified Mannich reaction. We will dissect the causality behind the experimental choices, present a validated protocol, and offer insights grounded in established chemical principles to empower researchers in their synthetic endeavors.

Introduction: The Significance of a Versatile Heterocycle

Piperidin-4-ones are a privileged class of N-heterocycles, forming the structural core of numerous natural products and synthetic drugs.[3] The specific substitution pattern of 2,6-dimethylpiperidin-4-one offers unique stereochemical and electronic properties, making it a valuable building block for drug discovery. The hydrochloride salt form enhances the compound's stability, crystallinity, and ease of handling, rendering it ideal for storage and further functionalization.

The most common and efficient route to this class of compounds is a variation of the Petrenko-Kritschenko piperidone synthesis .[4][5] This elegant multicomponent reaction (MCR) constructs the complex heterocyclic ring in a single pot from simple, readily available precursors, exemplifying the principles of atom economy and synthetic efficiency.[6]

Core Synthesis Mechanism: A Double Mannich Condensation Cascade

The synthesis of 2,6-dimethylpiperidin-4-one is fundamentally a tandem Mannich-type reaction followed by an intramolecular cyclization. The reaction brings together three components: acetone (the central ketone), acetaldehyde (the aldehyde providing the 2- and 6-methyl substituents), and a source of ammonia (the heteroatom).

Overall Reaction Scheme

The reaction condenses two equivalents of acetaldehyde and one equivalent of acetone with ammonia, followed by acidification to yield the target hydrochloride salt.

Caption: Overall synthesis of 2,6-Dimethylpiperidin-4-one HCl.

Step-by-Step Mechanistic Breakdown

The reaction proceeds through a cascade of imine formation, Mannich additions, and intramolecular condensation. Ammonium acetate is often used as a convenient source of ammonia.[7]

-

Iminium Ion Formation: Acetaldehyde reacts reversibly with ammonia to form an imine, which is in equilibrium with its protonated form, the highly electrophilic iminium ion. This is the key electrophile for the subsequent C-C bond-forming steps.

-

First Mannich Addition: Acetone, acting as the nucleophile via its enol or enolate form, attacks the iminium ion. This first Mannich reaction forms a 5-aminopentan-2-one intermediate. This is the rate-determining step, establishing the first C-C bond.

-

Second Iminium Ion Formation & Addition: The secondary amine of the intermediate attacks a second molecule of acetaldehyde, forming a hemiaminal which rapidly dehydrates to generate a new iminium ion within the same molecule.

-

Intramolecular Cyclization (Second Mannich): The terminal methyl group of the ketone is deprotonated, and the resulting enolate performs an intramolecular attack on the pendant iminium ion. This nucleophilic attack closes the six-membered ring, forming the piperidone skeleton.

-

Stereochemical Considerations: The cyclization step establishes the relative stereochemistry at the C2 and C6 positions. The reaction typically yields a mixture of cis and trans diastereomers. However, the cis isomer, with both methyl groups in the equatorial position in the favored chair conformation, is the thermodynamically more stable product and often predominates, especially under conditions that allow for equilibration.[7]

-

Salt Formation: The free base of 2,6-dimethylpiperidin-4-one is isolated and then treated with a solution of hydrochloric acid. The lone pair on the piperidine nitrogen is protonated, forming the stable, crystalline hydrochloride salt, which readily precipitates from non-polar organic solvents.[7]

Caption: Mechanistic pathway for the synthesis of 2,6-dimethylpiperidin-4-one.

Field-Proven Experimental Protocol

This protocol is a robust, self-validating procedure adapted from established literature methods for synthesizing substituted piperidin-4-ones.[7][8]

Reagents and Quantitative Data

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |

| Ammonium Acetate | 77.08 | 0.1 | 1.0 | 7.71 g |

| Acetone | 58.08 | 0.1 | 1.0 | 5.81 g (7.3 mL) |

| Acetaldehyde | 44.05 | 0.2 | 2.0 | 8.81 g (11.2 mL) |

| Ethanol (95%) | - | - | - | ~80 mL |

| Diethyl Ether | - | - | - | ~100 mL |

| Conc. HCl (~37%) | 36.46 | ~0.14 | ~1.4 | ~12 mL |

Step-by-Step Methodology

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ammonium acetate (7.71 g, 0.1 mol) in 95% ethanol (80 mL).

-

Reagent Addition: To the stirred solution, add acetone (7.3 mL, 0.1 mol) followed by the slow, careful addition of acetaldehyde (11.2 mL, 0.2 mol).

-

Causality Check: Acetaldehyde has a low boiling point (20.2 °C). Addition should be controlled to prevent loss of reagent. Using a chilled flask can be beneficial.

-

-

Condensation Reaction: Gently heat the reaction mixture on a hot plate with continuous stirring. The solution will typically transition to a yellow or orange color as the condensation reactions proceed.[7] Monitor the reaction via Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Precipitation of Hydrochloride Salt: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath. Pour the cooled reaction mixture into a beaker containing diethyl ether (100 mL).

-

Expertise Insight: The ether acts as an anti-solvent, reducing the solubility of the ionic salt and maximizing precipitation.

-

-

Slowly add concentrated hydrochloric acid (~12 mL) to the ether/ethanol mixture with vigorous stirring. A white or off-white precipitate of 2,6-dimethylpiperidin-4-one hydrochloride will form immediately.[7]

-

Trustworthiness: The formation of a significant precipitate is a key validation point for a successful reaction.

-

-

Isolation: Allow the suspension to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the filter cake with cold diethyl ether to remove any unreacted organic impurities. Recrystallize the crude solid from a hot ethanol-ether mixture to obtain the pure product.[7] Dry the purified crystals under vacuum.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Concluding Remarks for the Practicing Scientist

The synthesis of 2,6-dimethylpiperidin-4-one hydrochloride via this modified Petrenko-Kritschenko pathway is a testament to the power and elegance of multicomponent reactions. By understanding the underlying double Mannich mechanism, researchers can better troubleshoot the reaction, optimize conditions for yield and diastereoselectivity, and adapt the methodology for analogous structures. The protocol described herein is robust and scalable, providing a reliable entry point to this invaluable chemical scaffold. Careful control of temperature, stoichiometry, and purification techniques are paramount to achieving high purity and yield, ensuring the quality of this critical intermediate for subsequent stages of drug development and chemical research.

References

-

Petrenko-Kritschenko, P. et al. (1906). Ueber die Condensation von Aldehyden mit Acetondicarbonsäureäthylester und Ammoniak oder Aminen. Berichte der deutschen chemischen Gesellschaft, 39(2), 1358-1361. [Link]

-

Wikipedia. Petrenko-Kritschenko piperidone synthesis. [Link]

-

Li, G., et al. (2010). Synthesis of β-Aminoketones and Construction of Highly Substituted 4-Piperidones by Mannich Reaction Induced by Persistent Radical Cation Salts. Organic Letters, 12(4), 732–735. [Link]

-

Matassini, C., et al. The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. MDPI. [Link]

-

Wikipedia. Piperidinone. [Link]

-

SynArchive. Petrenko-Kritschenko Piperidone Synthesis. [Link]

-

Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. [Link]

-

Arumugam, N., et al. (2011). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Rasayan J. Chem. [Link]

-

Parthiban, P., et al. (2011). 2,6-Bis(4-chlorophenyl)-1,3-dimethylpiperidin-4-one O-benzyloxime. Acta Crystallographica Section E. [Link]

-

Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. [Link]

-

D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]

-

Chauhan, A., & Chimni, S. S. (2012). The realm of organocatalytic stereoselective synthesis of 4-piperidones. RSC Advances, 2(22), 8207-8227. [Link]

-

Noller, C. R., & Baliah, V. (1948). The Preparation of some 2,6-Diphenyl- and 2,6-Di-p-tolyl-4-piperidones. Journal of the American Chemical Society, 70(11), 3853–3855. [Link]

-

Kamal, A., et al. (2008). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 17(5), 267-277. [Link]

-

Watson, P. S., et al. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 2(23), 3679–3681. [Link]

Sources

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Petrenko-Kritschenko Piperidone Synthesis [drugfuture.com]

- 5. Piperidinone - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. asianpubs.org [asianpubs.org]

- 8. 2,6-Bis(4-chlorophenyl)-1,3-dimethylpiperidin-4-one O-benzyloxime - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2,6-Dimethylpiperidin-4-one hydrochloride from 2,6-lutidine

An In-depth Technical Guide to the Synthesis of 2,6-Dimethylpiperidin-4-one Hydrochloride from Pyridine Precursors

Executive Summary

The 2,6-dimethylpiperidin-4-one scaffold is a crucial heterocyclic motif present in a wide array of pharmacologically active compounds and natural products. Its stereochemistry and functionality make it a valuable building block for drug discovery and development. This guide provides a comprehensive, in-depth exploration of a robust synthetic pathway to 2,6-dimethylpiperidin-4-one hydrochloride. While a direct conversion from the readily available starting material 2,6-lutidine (2,6-dimethylpyridine) is chemically challenging, this document details a scientifically sound, multi-step strategy. The core of this approach involves the initial synthesis of a 4-functionalized pyridine ring, followed by stereoselective catalytic hydrogenation and subsequent oxidation. Each step is presented with detailed protocols, mechanistic insights, and a discussion of the critical parameters that ensure a successful and reproducible synthesis. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and well-validated methodology.

Strategic Analysis: A Chemist's Perspective on the Synthetic Challenge

A direct conversion of 2,6-lutidine to 2,6-dimethylpiperidin-4-one is not a trivial undertaking. The primary challenge lies in the selective functionalization of the C-4 position of the piperidine ring after the reduction of the aromatic pyridine. Such a direct oxidation is often unselective and low-yielding.

A more strategic and higher-yielding approach, grounded in established organic chemistry principles, involves a "functionalize-then-reduce" strategy. This method introduces the required oxygen functionality at the C-4 position of the pyridine ring before the aromatic system is reduced. This provides superior control over the reaction and leads to the desired product with greater efficiency.

Retrosynthetic Pathway

The chosen forward-synthetic route is logically derived from the following retrosynthetic analysis:

Figure 2: Workflow diagram for the Swern oxidation step.

Detailed Experimental Protocol: Swern Oxidation

Materials:

-

cis-2,6-Dimethylpiperidin-4-ol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA), anhydrous

Procedure:

-

Initial Setup: Under a nitrogen atmosphere, add anhydrous DCM to a three-necked flask equipped with a thermometer and a dropping funnel. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Activator Formation: Slowly add oxalyl chloride (1.5 eq) to the cold DCM, followed by the dropwise addition of anhydrous DMSO (3.0 eq). Stir the mixture for 15 minutes at -78 °C.

-

Substrate Addition: Dissolve the cis-2,6-dimethylpiperidin-4-ol (1.0 eq) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture, ensuring the internal temperature does not rise above -65 °C. Stir for 1 hour.

-

Elimination: Add anhydrous triethylamine (5.0 eq) dropwise. A thick white precipitate will form. After the addition is complete, allow the reaction to stir for 30 minutes at -78 °C, then remove the cooling bath and allow it to warm to room temperature over 1 hour.

-

Quenching and Work-up: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and separate the layers. c. Extract the aqueous layer with DCM (2 x volumes). d. Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude ketone can be purified by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure 2,6-dimethylpiperidin-4-one free base.

Part IV: Formation and Purification of the Hydrochloride Salt

The final step involves converting the purified free base into its stable, crystalline hydrochloride salt, which is often preferred for handling, storage, and pharmaceutical applications. [1]

Detailed Experimental Protocol: Salt Formation

Materials:

-

2,6-Dimethylpiperidin-4-one (free base)

-

Anhydrous diethyl ether or Ethanol

-

Hydrochloric acid solution (e.g., 2M HCl in diethyl ether, or concentrated HCl)

Procedure:

-

Dissolve the purified 2,6-dimethylpiperidin-4-one free base in a minimal amount of anhydrous diethyl ether or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of HCl in diethyl ether (1.1 eq) dropwise with stirring. Alternatively, gaseous HCl can be bubbled through the solution.

-

A white precipitate of 2,6-dimethylpiperidin-4-one hydrochloride will form immediately.

-

Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold, anhydrous diethyl ether, and dry under vacuum.

-

Recrystallization: For higher purity, the hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/ether. [1]

Safety and Handling Considerations

-

Hydrogenation: High-pressure hydrogenation should only be performed by trained personnel using certified equipment behind a safety shield. Catalysts like Raney Nickel are pyrophoric and must be handled with extreme care under a liquid or inert atmosphere. Platinum catalysts are flammable.

-

Swern Oxidation: The reaction is performed at very low temperatures (-78 °C) and generates carbon monoxide, which is toxic. The reaction must be carried out in a well-ventilated fume hood.

-

Reagents: Oxalyl chloride is corrosive and toxic. Dichloromethane is a suspected carcinogen. All reagents should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The synthesis of 2,6-dimethylpiperidin-4-one hydrochloride is most effectively and reliably achieved through a multi-step sequence starting from a 4-pyridone precursor rather than 2,6-lutidine directly. The key transformations—catalytic hydrogenation to establish the cis-stereochemistry and a subsequent mild oxidation—are robust and well-documented processes. By carefully controlling the reaction conditions and following the detailed protocols outlined in this guide, researchers can produce this valuable synthetic building block with high yield and purity, enabling further advancements in medicinal chemistry and drug development.

References

- Helm, M. D., & Ragan, J. A. (2009). Stereoselective Synthesis of 2,6-Disubstituted Piperidines Using the Iridium-Catalyzed Allylic Cyclization as Configurational Sw.

- Adhikari, A. A., & Kim, H. (2020). Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids. Organic & Biomolecular Chemistry, 18(22), 4149-4164.

- Pidko, E. A., et al. (2017). Catalytic Hydrogenation of CO2 to Formates by a Lutidine-Derived Ru–CNC Pincer Complex: Theoretical Insight into the Unrealized Potential.

-

Adhikari, A. A., & Kim, H. (2020). Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids. Organic & Biomolecular Chemistry. Available at: [Link]

- Sundberg, R. J. (1993). Piperidine Synthesis.

- Fustero, S., et al. (2013). Enantiodivergent Approach to the Synthesis of Cis-2,6-Disubstituted Piperidin-4-ones. The Journal of Organic Chemistry, 78(15), 7609-7618.

- Wang, C., et al. (2022). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. ChemistryOpen, 11(5), e202200067.

- Álvarez, E., et al. (2021). Selective, Base-Free Hydrogenation of Aldehydes Catalyzed by Ir Complexes Based on Proton-Responsive Lutidine-Derived CNP Ligands. Organometallics, 40(9), 1277-1292.

- Wu, J., Tang, W., & Xiao, J. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation.

-

chemeurope.com. (n.d.). 2,6-Dimethylpiperidine. Available at: [Link]

- Al-said, N. H. (2005). Synthesis of piperidines using organometallic chemistry. White Rose eTheses Online.

-

Wikipedia. (n.d.). 2,6-Dimethylpiperidine. Available at: [Link]

- Jeong, M., et al. (2020). Catalytic reduction of pyridines.

- Wu, J., et al. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. University of Liverpool Institutional Repository.

- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 184-192.

-

Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Available at: [Link]

- Fayed, E. A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Bioorganic Chemistry, 129, 106173.

- Stephan, D. W., et al. (2021). Selective Catalytic Frustrated Lewis Pair Hydrogenation of CO2 in the Presence of Silylhalides.

- Zhang, L., et al. (2019). Lutidine-Based Chiral Pincer Manganese Catalysts for Enantioselective Hydrogenation of Ketones.

- Kashiwagi, K., et al. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 144(37), 16933-16941.

- Pidko, E. A., et al. (2017). Catalytic Hydrogenation of CO2 to Formates by a Lutidine-Derived Ru–CNC Pincer Complex: Theoretical Insight into the Unrealized Potential.

-

Wikipedia. (n.d.). Petrenko-Kritschenko piperidone synthesis. Available at: [Link]

- Singer, A., & McElvain, S. M. (1934). 2,6-Dimethylpyridine. Organic Syntheses, 14, 30.

-

ResearchGate. (n.d.). Synthetic route from 2,6-lutidine (9) to 2-methyl-6-alkylpiperidines. Available at: [Link]

- Khan, I., et al. (2022). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Journal of Molecular Structure, 1269, 133802.

- Google Patents. (n.d.). CN1317268C - The preparation method of 2,6-lutidine.

-

Wikipedia. (n.d.). 2,6-Lutidine. Available at: [Link]

- Patsnap. (n.d.). Synthesis method of 2, 6-dimethyl-4-bromopyridine.

- Zheng, G., et al. (2007). Efficient synthesis of cis-2,6-di-(2-quinolylpiperidine). Tetrahedron Letters, 48(43), 7673-7675.

- Manimekalai, A., et al. (2007). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Journal of the Korean Chemical Society, 51(2), 146-153.

- Ramalingam, A. (2021).

-

PubChem. (n.d.). 2,6-Lutidine. Available at: [Link]

- Gevorgyan, V., et al. (2012). Selective Partial Reduction of Various Heteroaromatic Compounds with Bridgehead Nitrogen via Birch Reduction Protocol. The Journal of Organic Chemistry, 77(17), 7464-7475.

-

Wikipedia. (n.d.). Birch reduction. Available at: [Link]

-

ResearchGate. (n.d.). 2,6-Dimethylpyridine as a probe of the strength of Brønsted acid sites: Study on zeolites. Application to alumina. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,6-lutidine hydrochloride. Available at: [Link]

- Aramendía, M. A., et al. (1997). One-step 2,6-lutidine synthesis from acetone, ammonia and methanol. Temperature-programmed desorption–reaction (TPDR)–mass spectrometry (MS) study. Journal of the Chemical Society, Faraday Transactions, 93(10), 1913-1918.

Sources

The Biological Activity of 2,6-Disubstituted Piperidin-4-one Derivatives: Synthesis, Evaluation, and Mechanistic Insights

An In-depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

Executive Summary

The piperidin-4-one nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural alkaloids and synthetic pharmaceuticals.[1][2] Its conformational flexibility and the ease with which it can be substituted at various positions make it a versatile template for designing novel therapeutic agents. This guide focuses specifically on 2,6-disubstituted piperidin-4-one derivatives, a class of compounds demonstrating a remarkable breadth of biological activities, including anticancer, antimicrobial, and antioxidant properties.[3][4] We will delve into the causal relationships behind their synthesis, provide validated protocols for their biological evaluation, and explore the molecular mechanisms that underpin their therapeutic potential. This document is designed not merely as a recitation of facts but as a field-proven guide to empower researchers in the exploration and development of this potent chemical class.

The Piperidin-4-one Scaffold: A Foundation for Bioactivity

The six-membered nitrogenous heterocycle of piperidine is a dominant structural element in bioactive compounds.[1][4] When functionalized with a ketone at the C4 position and substituted at the C2 and C6 positions, typically with aryl or alkyl groups, the resulting piperidin-4-one framework becomes an important pharmacophore for interacting with a variety of biological targets.[2][3] The stereochemistry of the substituents at C2 and C6 significantly influences receptor binding and overall biological activity, making this a rich area for stereoselective synthesis and structure-activity relationship (SAR) studies.[2] Derivatives of this core have been investigated for a wide spectrum of pharmacological effects, including analgesic, antiviral, anti-inflammatory, and central nervous system activities.[3][4][5]

Core Synthesis and Strategic Derivatization

The synthetic accessibility of the piperidin-4-one core is a primary driver of its widespread investigation. The Mannich reaction, a one-pot multicomponent condensation, stands as the most robust and efficient method for its construction.

Causality in Synthesis: The Mannich Reaction

The choice of the Mannich reaction is strategic. It allows for the convergent assembly of three readily available components—an aldehyde (providing the 2,6-substituents), a ketone (providing the piperidone backbone), and an amine source like ammonium acetate—in a single, high-yielding step.[5][6][7] This efficiency is critical in a drug discovery context, as it facilitates the rapid generation of a library of analogs for screening.

Experimental Protocol: Synthesis of 3-Methyl-2,6-diphenylpiperidin-4-one

This protocol is a representative example of the Mannich condensation for creating the piperidin-4-one core.

Materials:

-

Benzaldehyde

-

Ethyl methyl ketone

-

Ammonium acetate

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

In a round-bottom flask, combine equimolar amounts of benzaldehyde, ethyl methyl ketone, and ammonium acetate.

-

Add ethanol as the solvent to facilitate the dissolution of reactants.

-

Reflux the mixture for 2-3 hours. The reaction progress should be monitored using Thin-Layer Chromatography (TLC). The rationale for refluxing is to provide the necessary activation energy for the condensation cascade.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add concentrated HCl.[7] This step is crucial for protonating the newly formed piperidone, which aids in its precipitation and purification.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the resulting solid, wash with cold water to remove unreacted starting materials and salts, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain the purified piperidin-4-one derivative.

-

Validation: The structure of the synthesized compound must be unequivocally confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to ensure the integrity of the core structure before further derivatization or biological testing.[4][5][8]

Visualization: Synthetic Workflow

The following diagram illustrates the general workflow from core synthesis to the creation of more complex, biologically active derivatives.

Caption: General workflow for synthesis and derivatization of piperidin-4-ones.

Anticancer and Antiproliferative Activities

A significant body of research has focused on the anticancer potential of piperidin-4-one derivatives, particularly against hematological cancers and solid tumors.[9][10]

Mechanistic Rationale: Induction of Apoptosis

Many cytotoxic agents function by inducing programmed cell death, or apoptosis. Certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been shown to suppress the survival of cancer cells by activating intrinsic apoptotic pathways.[9] This is often mediated by the upregulation of tumor suppressor genes like p53 and pro-apoptotic proteins such as Bax, which in turn trigger a cascade of caspase enzymes leading to cell death.[9][10] The ability to selectively induce apoptosis in cancer cells while sparing normal cells is the hallmark of a promising therapeutic candidate.

Visualization: Apoptosis Signaling Pathway

Caption: Simplified intrinsic apoptosis pathway induced by piperidin-4-one derivatives.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method to assess the metabolic activity of cells, which serves as a reliable proxy for cell viability and proliferation.

Procedure:

-

Cell Seeding: Plate human cancer cell lines (e.g., HCT116 for colon cancer, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[11][12]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Treat the cells with increasing concentrations of the piperidin-4-one derivatives (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-fluorouracil).[13]

-

Incubation: Incubate the treated plates for 48-72 hours. The duration is chosen to allow sufficient time for the compound to exert its antiproliferative effects.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Living, metabolically active cells possess mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[12]

Data Summary: Anticancer Activity

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | H929 (Myeloma) | ~1-5 | [9] |

| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | MV-4-11 (Leukemia) | ~1-5 | [9] |

| Spiro[chroman-2,4'-piperidin]-4-one derivative | MCF-7 (Breast) | 0.31 - 5.62 | [11] |

| Spiro[chroman-2,4'-piperidin]-4-one derivative | A2780 (Ovarian) | 0.31 - 5.62 | [11] |

| 3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one | MDA-MB231 (Breast) | > Curcumin | [13] |

Antimicrobial and Antifungal Activities

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Piperidin-4-one derivatives have shown considerable promise in this area.[6]

Structure-Activity Relationship (SAR) Insights

A key insight from multiple studies is that the parent piperidin-4-one core often possesses moderate antibacterial activity but limited antifungal activity.[5][6][8] However, derivatization of the C4 ketone into a thiosemicarbazone or an oxime dramatically enhances antifungal potency.[5][6][8] This strategic modification introduces additional hydrogen bonding donors and acceptors and alters the electronic properties of the molecule, likely leading to improved interaction with fungal-specific targets. For instance, thiosemicarbazone derivatives show significant activity against various fungal strains, including Candida albicans, whereas the parent ketones do not.[6]

Experimental Protocol: Antimicrobial Susceptibility (Agar Dilution)

This method is a standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Procedure:

-

Media Preparation: Prepare a series of agar plates (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) containing two-fold serial dilutions of the test compounds.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[6]

-

Inoculation: Spot-inoculate the prepared agar plates with the microbial suspension.

-

Controls: Include a positive control plate (with a standard antibiotic like Ampicillin or an antifungal like Terbinafine) and a negative growth control plate (without any compound).[6]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria, 28°C for 48h for fungi).

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible microbial growth is observed on the agar surface.

Data Summary: Antimicrobial Activity

| Derivative Type | Microorganism | Activity Compared to Standard | Reference |

| 2,6-Diaryl-3-methyl-4-piperidones | S. aureus, E. coli | Good activity vs. Ampicillin | [6] |

| Thiosemicarbazones of piperidin-4-ones | C. albicans, M. gypseum | Significant activity vs. Terbinafine | [6] |

| Oximes of piperidin-4-ones | Aspergillus niger | Potent Activity | [5] |

| N-nitroso semicarbazone | B. subtilis, C. albicans | Excellent Activity | [4] |

Antioxidant Properties

Oxidative stress is implicated in numerous diseases, driving interest in novel antioxidant compounds. Piperidine derivatives have been identified as effective radical scavengers.[14][15]

Mechanistic Rationale: Radical Scavenging

The antioxidant activity of these compounds often stems from their ability to donate a hydrogen atom or an electron to stabilize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable free radical that is commonly used to evaluate this capacity. When a piperidine derivative donates a hydrogen atom, the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the resulting decrease in absorbance can be measured spectrophotometrically.[14] The presence of electron-donating groups (like -N(CH₃)₂) on the aromatic rings can enhance this activity by stabilizing the resulting radical on the antioxidant molecule.[14][16]

Visualization: DPPH Assay Workflow

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. longdom.org [longdom.org]

- 5. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

A Senior Application Scientist's Guide to 2,6-Dimethylpiperidin-4-one Hydrochloride: A Versatile Heterocyclic Building Block

Abstract

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and pharmacologically active compounds, establishing it as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Among the numerous piperidine-based synthons, 2,6-dimethylpiperidin-4-one hydrochloride stands out as a particularly versatile and valuable heterocyclic building block. Its pre-defined stereochemical potential at the C2 and C6 positions, combined with the reactive carbonyl group at C4 and the secondary amine, provides a powerful three-dimensional framework for the synthesis of complex molecular architectures. This technical guide offers an in-depth exploration of 2,6-dimethylpiperidin-4-one hydrochloride, from its fundamental synthesis and chemical properties to its strategic application in modern drug discovery and materials science. We will delve into the causality behind its synthetic protocols, its key chemical transformations, and its role in generating novel compounds with significant biological activity.

Core Molecular Attributes and Physicochemical Properties

2,6-Dimethylpiperidin-4-one hydrochloride is a stable, crystalline solid that serves as a foundational starting material. The hydrochloride salt form enhances its stability and shelf-life compared to the free base, while also improving its solubility in protic solvents like ethanol for reaction setup.

The core structure features a six-membered piperidine ring with a ketone at the 4-position and two methyl groups at the 2- and 6-positions. The relative stereochemistry of these methyl groups (cis or trans) significantly influences the ring's preferred conformation—typically a chair form with equatorial substituents to minimize steric strain—which is a critical determinant of the final product's biological activity and receptor-binding affinity.[5]

Table 1: Physicochemical Properties of 2,6-Dimethylpiperidin-4-one Hydrochloride

| Property | Value | Source |

| CAS Number | 1005397-62-5 | [6][7][8] |

| Molecular Formula | C₇H₁₄ClNO | [6] |

| Molecular Weight | 163.65 g/mol | [6] |

| Purity | Typically ≥95% | [6] |

| Appearance | Crystalline solid | N/A |

Synthesis and Purification: The Mannich Condensation

The most common and efficient method for synthesizing substituted piperidin-4-ones is the Mannich reaction.[1][9] This one-pot, multi-component reaction offers a straightforward pathway to the core scaffold.

Mechanistic Rationale

The synthesis involves the condensation of a ketone (providing the C3, C4, and C5 atoms), an aldehyde (providing the C2 and C6 atoms and their substituents), and an ammonia source (providing the nitrogen atom). For 2,6-dimethylpiperidin-4-one, the reactants would be acetone, acetaldehyde, and an ammonia source like ammonium acetate. The reaction proceeds through a double Mannich condensation mechanism. The initial steps involve the formation of an enol or enolate from the ketone and the formation of an iminium ion from the aldehyde and ammonia. These intermediates then react in a cascade to form and cyclize the piperidine ring. The use of ammonium acetate is advantageous as it provides both the ammonia and the acidic catalysis needed for the reaction.

General Experimental Protocol: Synthesis of Substituted 2,6-Diarylpiperidin-4-one Hydrochlorides

While the title compound uses acetaldehyde, a more broadly described and analogous procedure involves aromatic aldehydes, which highlights the versatility of the method. The following protocol is adapted from established literature procedures.[5][10]

Objective: To synthesize a 2,6-disubstituted piperidin-4-one hydrochloride via Mannich condensation.

Materials:

-

Appropriate ketone (e.g., acetone, 2-butanone) (100 mmol)

-

Appropriate aromatic aldehyde (e.g., benzaldehyde) (200 mmol)

-

Ammonium acetate (100 mmol)

-

Ethanol (95%)

-

Diethyl ether

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve ammonium acetate (100 mmol), the selected aldehyde (200 mmol), and the ketone (200 mmol) in 95% ethanol (approx. 80 mL).

-

Gently heat the solution on a hot plate with swirling. The reaction progress is often indicated by a color change to orange or yellow.

-

Monitor the reaction until the starting materials are consumed (e.g., by TLC).

-

Cool the reaction mixture to room temperature, then place it in an ice bath.

-

Pour the cooled mixture into diethyl ether (100 mL) to initiate precipitation.

-

Slowly add concentrated HCl (approx. 14 mL) to the ethereal mixture. This protonates the piperidine nitrogen, precipitating the hydrochloride salt. The causality here is a classic acid-base reaction; the free base is soluble in the organic mixture, while the ionic salt is not.

-

Collect the precipitated 2,6-diarylpiperidin-4-one hydrochloride by vacuum filtration.

-

Purification: The crude product is purified by re-crystallization. A common and effective solvent system is an ethanol-ether mixture.[5] Dissolve the crude solid in a minimal amount of hot ethanol and then slowly add ether until turbidity is observed. Allow the solution to cool slowly, promoting the formation of pure crystals.

-

Collect the purified crystals by filtration, wash with cold ether, and dry under vacuum.

Chemical Reactivity and Strategic Transformations

The power of 2,6-dimethylpiperidin-4-one hydrochloride as a building block lies in its multiple reactive sites, which can be addressed with high chemo- and stereoselectivity.

Reactions at the C4-Carbonyl Group

The ketone is the most prominent functional group for derivatization.

-

Oxime and Semicarbazone Formation: Reaction with hydroxylamine hydrochloride or semicarbazide hydrochloride provides the corresponding oximes and semicarbazones.[5][9] These reactions are not only useful for characterization but also introduce new functionalities that can exhibit their own biological activities or serve as handles for further synthesis.

-

Reduction: The ketone can be stereoselectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This creates a new chiral center and introduces a hydroxyl group that can be used for ether or ester formation.

-

Wittig Reaction: Conversion of the carbonyl to an exocyclic double bond, providing a scaffold for Michael additions or further functionalization.

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN) introduces a substituted amino group at the C4 position, a common strategy in drug design to modulate polarity and receptor interactions.

Reactions at the N1-Amine

The secondary amine is a key site for introducing diversity.

-

N-Alkylation: The nitrogen can be alkylated using alkyl halides in the presence of a mild base.

-

N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acyl derivatives. This transformation can modulate the basicity of the nitrogen and introduce a wide range of functional groups.

-

N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions can be employed to attach aryl or heteroaryl groups to the nitrogen.

The diagram below illustrates the key reactive hubs of the piperidin-4-one scaffold.

Caption: Key reaction pathways from the piperidin-4-one core.

Applications in Medicinal Chemistry and Drug Discovery

Piperidin-4-one derivatives are versatile intermediates for a wide range of pharmacologically active agents.[11] The rigid, chair-like conformation of the piperidine ring allows substituents to be placed in well-defined spatial orientations, which is ideal for optimizing interactions with biological targets.

-

Anticancer and Anti-HIV Agents: The scaffold has been extensively used to develop compounds with anticancer and anti-HIV properties.[11] Modifications at the N1 and C4 positions, as well as the aryl groups at C2 and C6, are tuned to achieve potent and selective activity.

-

Analgesic and Anesthetic Activity: Certain 2,6-diaryl-3-methyl-4-piperidones have demonstrated significant analgesic and local anesthetic properties.[9] This highlights the importance of the substitution pattern around the core ring.

-

Antifungal and Antibacterial Agents: Derivatization, such as the formation of oximes or thiosemicarbazones, can impart potent antifungal and antibacterial activity to an otherwise inactive piperidone core.[9][10] This demonstrates the power of using the core as a scaffold to position pharmacophoric elements.

-

Neurological Drug Development: The piperidine moiety is a key component in many drugs targeting the central nervous system (CNS). The ability to modify the scaffold allows for fine-tuning of properties like lipophilicity and basicity (pKa), which are critical for blood-brain barrier penetration and target engagement.[12][13]

The following workflow illustrates the logic of using this building block in a drug discovery program.

Caption: Drug discovery workflow using the piperidin-4-one scaffold.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 2,6-dimethylpiperidin-4-one hydrochloride is essential. The primary hazards are related to irritation.[14][15]

Table 2: GHS Hazard Information

| Hazard Code | Description | Class |

| H315 | Causes skin irritation | Skin Irritation (Category 2) |

| H319 | Causes serious eye irritation | Eye Irritation (Category 2A) |

| H335 | May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) |

Handling Protocols

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Ventilation: Handle the solid and its solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[16]

-

Static Discharge: While the hydrochloride salt is less of a concern than a flammable liquid, it is good practice to ground equipment when transferring large quantities of any chemical powder.[16]

-

After Handling: Wash hands thoroughly after handling.[17]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[16]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

2,6-Dimethylpiperidin-4-one hydrochloride is more than just a chemical intermediate; it is a strategic building block that provides a robust and tunable scaffold for chemical innovation. Its straightforward synthesis via the Mannich reaction, coupled with its versatile reactive sites at the C4-ketone and N1-amine, allows for the systematic and logical development of diverse chemical libraries. For researchers in drug discovery and materials science, mastering the chemistry of this scaffold opens the door to creating novel molecules with precisely engineered structural features and desired functional properties. Its continued application in the synthesis of biologically active compounds reaffirms its status as a cornerstone heterocyclic building block.

References

- 2,6-dimethylpiperidin-4-one hydrochloride Safety Inform

- Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones.

- 2,6-Dimethylpiperidin-4-one hydrochloride. Synchem.

- 2,6-DIMETHYLPIPERIDIN-4-ONE HYDROCHLORIDE | 1005397-62-5. ChemicalBook.

- 2,6-Dimethylpiperidin-4-one | C7H13NO | CID 11040712. PubChem.

- 2,6-Bis(4-chlorophenyl)-1,3-dimethylpiperidin-4-one O-benzyloxime.

- 2,2-Dimethylpiperidin-4-one hydrochloride. MySkinRecipes.

- SAFETY D

- SAFETY D

- SAFETY DATA SHEET - 2,6-Dimethylpiperidine. Fisher Scientific.

- 2,6-Dimethylpiperidine hydrochloride | C7H16ClN | CID 199821. PubChem.

- Piperidin-4-one: the potential pharmacophore. PubMed.

- Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone deriv

- Synthesis and crystallization procedure of piperidin-4-one and its deriv

- 2,6-DIMETHYLPIPERIDIN-4-ONE HYDROCHLORIDE (Cas 1005397-62-5). Parchem.

- Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal.

- 2,6-Di(furan-2-yl)-3,5-dimethylpiperidin-4-one | C15H17NO3. PubChem.

- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An upd

- Heterocyclic Building Blocks. Sigma-Aldrich.

- Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry.

- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.

- 4,4-Piperidinediol hydrochloride: synthesis and applications in organic synthesis. ChemicalBook.

- Heterocyclic Building Blocks. SRD ORGANICS LTD.

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. 杂环构件 [sigmaaldrich.com]

- 4. Heterocyclic Building Blocks - SRD ORGANICS LTD [srdorganics.com]

- 5. asianpubs.org [asianpubs.org]

- 6. synchem.de [synchem.de]

- 7. 2,6-DIMETHYLPIPERIDIN-4-ONE HYDROCHLORIDE | 1005397-62-5 [chemicalbook.com]

- 8. parchem.com [parchem.com]

- 9. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 11. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2,2-Dimethylpiperidin-4-one hydrochloride [myskinrecipes.com]

- 13. thieme-connect.de [thieme-connect.de]

- 14. chemical-label.com [chemical-label.com]

- 15. 2,6-Dimethylpiperidine hydrochloride | C7H16ClN | CID 199821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-5-nitro-1,3,4-thiadiazole (CAS 5373-35-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-5-nitro-1,3,4-thiadiazole (CAS 5373-35-3), a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,3,4-thiadiazole scaffold is a key pharmacophore found in a variety of therapeutic agents, exhibiting a broad spectrum of biological activities. The introduction of a nitro group at the 5-position and an amino group at the 2-position can significantly modulate the compound's physicochemical properties and biological efficacy. This document details a probable synthetic route, the underlying reaction mechanisms, and a systematic approach to the structural elucidation and characterization of the target molecule using modern analytical techniques.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This structural motif is a bioisostere of other key heterocyclic rings and is prevalent in a multitude of biologically active molecules. Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The amino group at the 2-position provides a crucial handle for further chemical modifications, allowing for the generation of diverse compound libraries for drug discovery. The nitro group, a strong electron-withdrawing group, can enhance the biological activity and influence the pharmacokinetic profile of the molecule.

Synthesis of 2-Amino-5-nitro-1,3,4-thiadiazole

A plausible and efficient method for the synthesis of 2-Amino-5-nitro-1,3,4-thiadiazole involves a two-step process. The first step is the synthesis of the parent 2-amino-1,3,4-thiadiazole from thiosemicarbazide, followed by the nitration of the heterocyclic ring.

Part 1: Synthesis of 2-Amino-1,3,4-thiadiazole

The synthesis of 2-amino-1,3,4-thiadiazole is a well-established cyclization reaction. One common method involves the reaction of thiosemicarbazide with an appropriate cyclizing agent, such as formic acid, in the presence of a dehydrating agent like concentrated sulfuric acid or polyphosphoric acid.

Reaction Scheme:

Methodological & Application

The Aliphatic Architect: Application Notes on the Strategic Use of 2,6-Dimethylpiperidin-4-one Hydrochloride in Medicinal Chemistry

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous FDA-approved drugs and natural alkaloids.[1] Within this structural class, piperidin-4-ones serve as exceptionally versatile intermediates, offering multiple reaction sites for the construction of complex, biologically active molecules.[2] This document provides an in-depth guide to the strategic use of 2,6-dimethylpiperidin-4-one hydrochloride, a key building block for creating diverse chemical libraries. We will explore the critical role of its stereochemistry, provide detailed protocols for its functionalization, and present a case study illustrating its application in the synthesis of targeted therapeutic agents. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutics.

The Significance of the 2,6-Dimethylpiperidine Scaffold

2,6-Dimethylpiperidin-4-one hydrochloride is more than a simple cyclic ketone; it is a conformationally constrained scaffold that offers distinct advantages in drug design. The presence of the two methyl groups at the C2 and C6 positions has profound implications for the molecule's utility.

Stereochemical Considerations: The cis vs. trans Isomers

The methyl groups can be oriented on the same side (cis) or opposite sides (trans) of the piperidine ring. This stereochemical relationship is critical as it dictates the three-dimensional arrangement of all subsequent modifications, directly impacting how the final molecule interacts with its biological target.[3]

-

cis-Isomer: In the preferred chair conformation, the cis-isomer typically exists with one methyl group in an axial position and the other in an equatorial position. This arrangement can be leveraged to create specific steric hindrance or to orient other substituents in defined spatial vectors.

-

trans-Isomer: The trans-isomer is conformationally locked into a chair form where both methyl groups occupy equatorial positions. This often results in a more rigid and predictable geometry, which can be highly advantageous for optimizing binding affinity to a specific protein pocket.[4]

The choice between the cis and trans isomers is a fundamental early decision in a synthetic campaign. As illustrated in studies on dopamine transporter (DAT) inhibitors, a change from a trans to a cis configuration can result in a nearly 10-fold increase in binding affinity, underscoring the profound impact of stereochemistry on biological activity.[3][5]

Physicochemical Properties and Handling

The hydrochloride salt form of 2,6-dimethylpiperidin-4-one enhances its stability and aqueous solubility, making it easier to handle and use in various reaction conditions.

| Property | Value |

| Chemical Formula | C₇H₁₄ClNO |

| Molecular Weight | 163.65 g/mol |

| CAS Number | 1005397-62-5 |

| Appearance | White to off-white crystalline solid |

| Storage | Room temperature, in a dry, well-sealed container. |

Core Synthetic Transformations and Protocols

The 2,6-dimethylpiperidin-4-one scaffold offers three primary sites for chemical modification: the secondary amine (N1), the ketone (C4), and the α-carbons (C3 and C5). Below are detailed protocols for key transformations at the nitrogen and carbonyl positions.

N-Functionalization via Reductive Amination

Introduction: N-alkylation is a fundamental strategy to introduce diversity and modulate the physicochemical properties of the parent scaffold, such as lipophilicity, basicity, and hydrogen bonding capacity. Reductive amination is a robust and widely used method for this purpose, proceeding through an iminium ion intermediate that is reduced in situ.

Workflow for N-Alkylation:

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Derivatization of 2,6-Dimethylpiperidin-4-one for the Synthesis of Novel Alkaloid Scaffolds

Introduction: The Value of the Piperidine Core

The piperidine motif is a cornerstone in the architecture of many biologically active compounds, including a vast number of alkaloids with activities ranging from anesthetic to anticancer.[1][2][3] The inherent structural features of the piperidine ring—a saturated six-membered heterocycle—provide a three-dimensional framework that is ideal for creating molecules that can effectively interact with biological targets.[4]

2,6-Dimethylpiperidin-4-one, particularly with its cis-dimethyl configuration, offers a conformationally restricted yet highly functionalizable scaffold. The ketone at the C-4 position is a prime handle for a variety of chemical modifications, while the methyl groups at C-2 and C-6 introduce chirality and steric influence, which can be exploited to achieve stereoselectivity in subsequent reactions. This application note details robust and reproducible methods for derivatizing this key building block to generate diverse libraries of novel alkaloid-like molecules.

General Workflow for Library Synthesis

The strategic diversification of 2,6-Dimethylpiperidin-4-one can be visualized as a branching pathway, where a few key reactions unlock a multitude of molecular scaffolds. The primary goal is to introduce chemical diversity at the C-4 position and the adjacent C-3/C-5 positions.

Figure 1: General workflow for diversifying 2,6-Dimethylpiperidin-4-one.

Key Synthetic Protocol: Reductive Amination at C-4

Reductive amination is arguably the most powerful and versatile method for converting the C-4 ketone into a diverse array of secondary and tertiary amines, a common feature in many alkaloids.[5] The reaction proceeds via the in situ formation of an iminium intermediate, which is then reduced by a hydride reagent. Sodium triacetoxyborohydride (STAB) is often the reagent of choice due to its mildness and tolerance of a wide range of functional groups.[6]

Scientific Principle & Causality

The choice of reducing agent is critical. While stronger reducing agents like sodium borohydride can work, they can also reduce the starting ketone directly, leading to a mixture of products. Sodium cyanoborohydride is effective but poses toxicity risks due to the potential generation of hydrogen cyanide under acidic conditions.[6] STAB is less basic and sterically hindered, making it highly selective for the protonated iminium ion over the ketone, thus ensuring high yields of the desired amine product. The reaction is typically run in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE), often with a small amount of acetic acid to catalyze imine formation.

Detailed Step-by-Step Protocol

Objective: To synthesize a representative 4-(benzylamino)-2,6-dimethylpiperidine derivative.

Materials:

-

2,6-Dimethylpiperidin-4-one hydrochloride

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM), anhydrous

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Free Base Generation:

-

Dissolve 2,6-Dimethylpiperidin-4-one hydrochloride (1.0 eq) in a minimal amount of water.

-

Slowly add solid sodium bicarbonate until the solution is basic (pH > 8) and effervescence ceases.

-

Extract the aqueous layer three times with DCM.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the free base as an oil or low-melting solid. Proceed immediately to the next step.

-

-

Reductive Amination:

-

To a solution of the 2,6-Dimethylpiperidin-4-one free base (1.0 eq) in anhydrous DCM, add benzylamine (1.1 eq).

-

Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Note: The addition may be slightly exothermic.

-

Allow the reaction to stir at room temperature overnight (12-16 hours).

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate in vacuo.

-

Purify the crude product via silica gel column chromatography (a typical eluent system would be a gradient of methanol in DCM) to afford the desired 4-(benzylamino)-2,6-dimethylpiperidine.

-

Data Presentation & Expected Results

This protocol can be adapted for a wide variety of primary and secondary amines to generate a library of compounds.

| Amine Input (R-NH₂) | Reducing Agent | Solvent | Yield (%) | Notes |

| Aniline | NaBH(OAc)₃ | DCE | 75-85% | May require slightly elevated temperature (40 °C). |

| Cyclopropylamine | NaBH(OAc)₃ | DCM | 80-90% | Standard conditions. |

| Morpholine | NaBH(OAc)₃ | DCM | 85-95% | Highly efficient for secondary amines. |

| Ammonium Acetate | NaBH₃CN | MeOH | 60-70% | Used for the synthesis of the primary amine.[7] |

Key Synthetic Protocol: Mannich Reaction at C-3/C-5

The Mannich reaction is a three-component reaction that introduces an aminomethyl group to a position alpha to a carbonyl.[8][9][10] This is an excellent strategy for adding complexity and creating new chiral centers on the piperidone scaffold. The reaction involves an aldehyde (commonly formaldehyde), a secondary amine, and the enolizable ketone.

Scientific Principle & Causality

The reaction proceeds through the formation of an Eschenmoser's salt-like iminium ion from the aldehyde and the secondary amine. The piperidone, under acidic or basic conditions, forms an enol or enolate, which then acts as a nucleophile, attacking the iminium ion. The use of pre-formed iminium salts can often improve yields and reduce side reactions. Stereoselectivity can be a challenge, and the reaction may yield a mixture of diastereomers.

Sources

- 1. Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities [mdpi.com]

- 2. Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. m.youtube.com [m.youtube.com]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Reductive Amination of 2,6-Dimethylpiperidin-4-one Hydrochloride

These application notes provide detailed protocols and scientific rationale for the reductive amination of 2,6-dimethylpiperidin-4-one hydrochloride, a key intermediate in the synthesis of various biologically active compounds and pharmaceutical agents.[1][2] The protocols are designed for researchers, scientists, and drug development professionals, emphasizing safety, efficiency, and mechanistic understanding.

Introduction: The Strategic Importance of Reductive Amination

Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, offering a highly controlled and versatile method for the synthesis of primary, secondary, and tertiary amines.[3][4] This reaction proceeds via the initial formation of an imine or iminium ion from a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine.[3][5] For a sterically hindered ketone like 2,6-dimethylpiperidin-4-one, careful selection of reagents and reaction conditions is paramount to achieve high yields and avoid side reactions.[6][7][8] The presence of the hydrochloride salt necessitates neutralization or the use of conditions tolerant to its acidic nature.

The 4-amino-2,6-dimethylpiperidine scaffold is a valuable structural motif in medicinal chemistry, appearing in a range of bioactive molecules.[1][2][9][10] Therefore, robust and scalable protocols for its synthesis are of significant interest.

Reaction Mechanism and Key Considerations

The reductive amination of 2,6-dimethylpiperidin-4-one with a primary or secondary amine involves two key steps:

-

Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the ketone to form a hemiaminal intermediate. Under mildly acidic conditions, the hemiaminal dehydrates to form an iminium ion. The pH of the reaction is critical; it must be low enough to catalyze dehydration but not so low as to protonate the starting amine, rendering it non-nucleophilic.[5][11]

-

Reduction: A reducing agent, ideally one that selectively reduces the iminium ion in the presence of the ketone, introduces a hydride to the electrophilic carbon of the iminium ion, yielding the final amine product.[3][12]

Figure 1: Generalized mechanism of reductive amination.

Recommended Protocols

Three primary protocols are presented, each utilizing a different reducing agent with distinct advantages in terms of reactivity, selectivity, and handling.

Protocol 1: Sodium Triacetoxyborohydride (STAB) Mediated Reductive Amination

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, particularly well-suited for the reductive amination of ketones.[13][14] Its reduced reactivity compared to sodium borohydride allows for a one-pot procedure where the reducing agent is present from the start.[13] The acetic acid generated in situ can help catalyze imine formation.[12]

Materials:

-

2,6-Dimethylpiperidin-4-one hydrochloride

-

Primary or secondary amine (1.1-1.5 equivalents)

-

Sodium triacetoxyborohydride (1.5-2.0 equivalents)

-

Triethylamine (1.0-1.2 equivalents, optional, for hydrochloride salt)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Glacial acetic acid (optional, catalytic amount)

Step-by-Step Procedure:

-

To a stirred suspension of 2,6-dimethylpiperidin-4-one hydrochloride (1.0 eq) in DCM or DCE, add the amine (1.1-1.5 eq).

-

If the amine is used as a salt, or to ensure the free base of the piperidinone, add triethylamine (1.0-1.2 eq).

-

Stir the mixture at room temperature for 20-30 minutes.

-

If the amine is a poor nucleophile, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.

-

In portions, carefully add sodium triacetoxyborohydride (1.5-2.0 eq) to the reaction mixture. The addition may be exothermic.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 2: Sodium Cyanoborohydride (NaBH₃CN) Mediated Reductive Amination

Sodium cyanoborohydride is another mild reducing agent that is effective at a pH range of 6-7, where iminium ion formation is favorable.[12][15][16] It is less reactive towards ketones and aldehydes at this pH, thus minimizing the formation of alcohol byproducts.[3][5][15] Caution: Sodium cyanoborohydride can release highly toxic hydrogen cyanide gas upon contact with strong acids.[16]

Materials:

-

2,6-Dimethylpiperidin-4-one hydrochloride

-

Primary or secondary amine (1.1-1.5 equivalents)

-

Sodium cyanoborohydride (1.2-1.5 equivalents)

-

Methanol (MeOH) or Ethanol (EtOH)

-

A weak acid (e.g., acetic acid) to maintain pH 6-7

Step-by-Step Procedure:

-

Dissolve 2,6-dimethylpiperidin-4-one hydrochloride (1.0 eq) and the amine (1.1-1.5 eq) in methanol.

-

Adjust the pH of the solution to 6-7 by the dropwise addition of a weak acid like acetic acid.

-

Add sodium cyanoborohydride (1.2-1.5 eq) in one portion to the stirred solution.

-

Stir the reaction mixture at room temperature for 12-48 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, carefully acidify the mixture to a pH of ~2 with concentrated HCl to decompose the excess borohydride (perform in a well-ventilated fume hood).

-

Stir for 1 hour, then basify the solution with aqueous NaOH to a pH of >10.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography.

Protocol 3: Titanium(IV) Isopropoxide Mediated Reductive Amination

For sterically hindered ketones or weakly nucleophilic amines, titanium(IV) isopropoxide can be employed as a Lewis acid and water scavenger to facilitate imine formation.[17][18][19][20] The subsequent reduction is typically carried out with a hydride source like sodium borohydride.[18][19]

Materials:

-

2,6-Dimethylpiperidin-4-one hydrochloride

-

Primary or secondary amine (1.0-1.2 equivalents)

-

Titanium(IV) isopropoxide (1.5-2.0 equivalents)

-

Sodium borohydride (1.5-2.0 equivalents)

-

Ethanol (absolute) or Methanol

-

Triethylamine (1.0-1.2 equivalents)

Step-by-Step Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2,6-dimethylpiperidin-4-one hydrochloride (1.0 eq), the amine (1.0-1.2 eq), and triethylamine (1.0-1.2 eq) in absolute ethanol.

-

Add titanium(IV) isopropoxide (1.5-2.0 eq) dropwise to the stirred suspension.

-

Stir the mixture at room temperature for 4-12 hours to allow for imine formation.

-

Cool the reaction mixture in an ice bath and add sodium borohydride (1.5-2.0 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 4-12 hours.

-

Quench the reaction by carefully adding water or aqueous ammonia.

-

Filter the resulting titanium dioxide precipitate through a pad of Celite, washing the filter cake with ethanol or methanol.

-

Concentrate the filtrate under reduced pressure.

-

Perform a standard aqueous workup (e.g., extraction with an organic solvent, washing, drying, and concentration).

-

Purify the crude product via column chromatography.

Comparative Overview of Protocols

| Parameter | Protocol 1: STAB | Protocol 2: NaBH₃CN | Protocol 3: Ti(OiPr)₄ / NaBH₄ |

| Reducing Agent | Sodium Triacetoxyborohydride | Sodium Cyanoborohydride | Sodium Borohydride |

| Key Additive | Acetic Acid (optional) | Weak Acid (for pH control) | Titanium(IV) Isopropoxide |

| Advantages | Mild, one-pot, good for hindered ketones | Selective for iminium ions, effective in protic solvents | Excellent for hindered ketones and weak nucleophiles |

| Disadvantages | Can be slow | Toxicity (HCN release) , requires pH control | Requires anhydrous conditions, workup can be tedious |

| Typical Solvents | DCM, DCE | MeOH, EtOH | EtOH, MeOH |

| Reaction Time | 12-24 hours | 12-48 hours | 8-24 hours |

Safety and Handling

-

2,6-Dimethylpiperidin-4-one hydrochloride: May cause skin, eye, and respiratory irritation.[21] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[22][23][24]

-